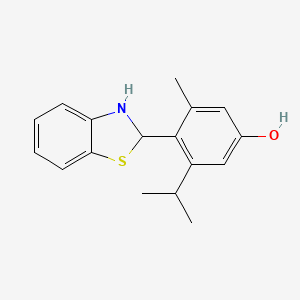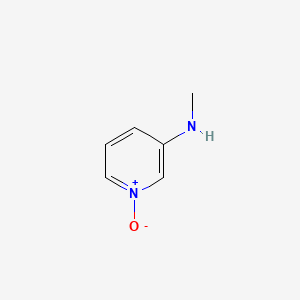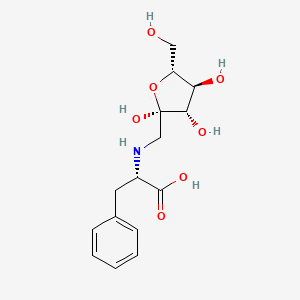![molecular formula C25H29N5O2 B14158473 2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376618-72-3](/img/structure/B14158473.png)
2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoxaline core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions. One common method involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate (Pd(OAc)_2), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). This method yields the desired pyrroloquinoxaline derivatives in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrroloquinoxaline core.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings or the pyrroloquinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO_4) for oxidation, reducing agents like sodium borohydride (NaBH_4) for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a wide range of substituted pyrroloquinoxalines.
Scientific Research Applications
2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for treating diseases such as cancer and bacterial infections.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Known for its enzyme activation properties.
2,3-dihydro-1H-pyrrolo[2,3-b]quinoxaline: Exhibits inhibitory activity against Rho kinase.
Pyrrolo[3,2-b]quinoxaline: Identified as a tyrosine kinase inhibitor with potential anti-cancer properties.
Uniqueness
2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its butoxyphenyl and butyl groups differentiate it from other pyrroloquinoxaline derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Properties
CAS No. |
376618-72-3 |
|---|---|
Molecular Formula |
C25H29N5O2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-amino-1-(4-butoxyphenyl)-N-butylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C25H29N5O2/c1-3-5-15-27-25(31)21-22-24(29-20-10-8-7-9-19(20)28-22)30(23(21)26)17-11-13-18(14-12-17)32-16-6-4-2/h7-14H,3-6,15-16,26H2,1-2H3,(H,27,31) |
InChI Key |
GBDSGRCQDLTWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OCCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)
![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)
![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)




![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
